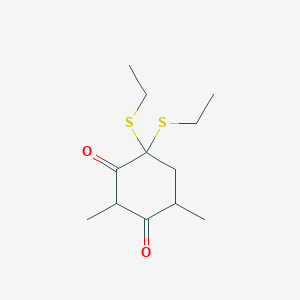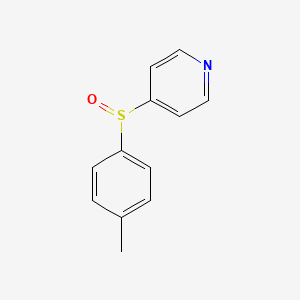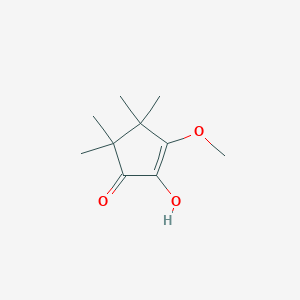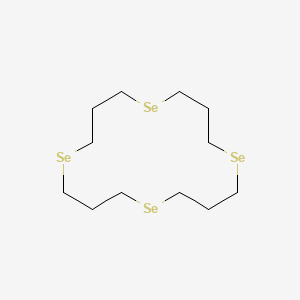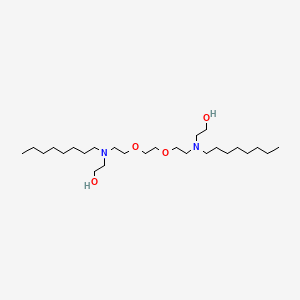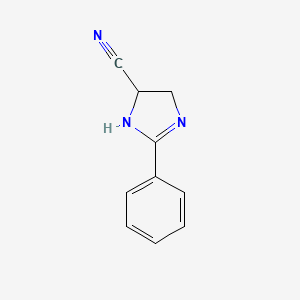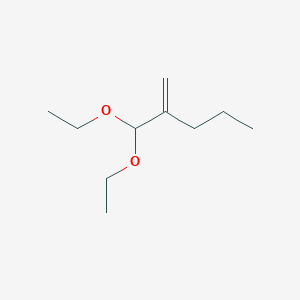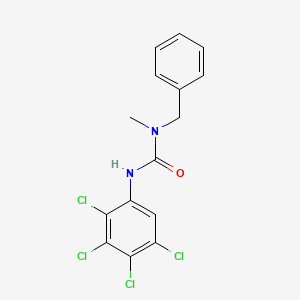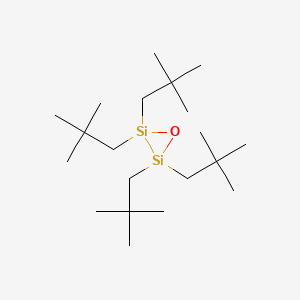
Tetrakis(2,2-dimethylpropyl)oxadisilirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrakis(2,2-dimethylpropyl)oxadisilirane is a unique organosilicon compound characterized by its four 2,2-dimethylpropyl groups attached to an oxadisilirane core. This compound is known for its distinctive chemical structure and properties, making it a subject of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(2,2-dimethylpropyl)oxadisilirane typically involves the reaction of silicon tetrachloride with 2,2-dimethylpropyl lithium in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
SiCl4+4LiC6H9→Si(C6H9)4+4LiCl
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires precise control of reaction parameters, including temperature, pressure, and reactant concentrations, to achieve high yields and purity. Advanced purification techniques, such as distillation and recrystallization, are employed to obtain the final product.
化学反应分析
Types of Reactions
Tetrakis(2,2-dimethylpropyl)oxadisilirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The 2,2-dimethylpropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
科学研究应用
Tetrakis(2,2-dimethylpropyl)oxadisilirane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a component in biomedical devices.
Industry: It is utilized in the production of advanced materials, including coatings, adhesives, and sealants, due to its stability and reactivity.
作用机制
The mechanism by which Tetrakis(2,2-dimethylpropyl)oxadisilirane exerts its effects involves interactions with molecular targets through its silicon-oxygen-silicon (Si-O-Si) linkage. This linkage allows the compound to participate in various chemical reactions, forming stable intermediates and products. The pathways involved include:
Formation of Silanols: Through oxidation reactions.
Formation of Siloxanes: Via condensation reactions.
Substitution Reactions: Leading to the formation of diverse organosilicon compounds.
相似化合物的比较
Similar Compounds
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV): Known for its use as a precursor in material science.
Tetrakis(2-hydroxyethylammonium) chloride: Used in the synthesis of hypervalent silicon compounds.
Uniqueness
Tetrakis(2,2-dimethylpropyl)oxadisilirane stands out due to its specific structural features, including the presence of four bulky 2,2-dimethylpropyl groups, which impart unique reactivity and stability. This makes it particularly useful in applications requiring high thermal and chemical stability.
属性
CAS 编号 |
112379-42-7 |
|---|---|
分子式 |
C20H44OSi2 |
分子量 |
356.7 g/mol |
IUPAC 名称 |
2,2,3,3-tetrakis(2,2-dimethylpropyl)oxadisilirane |
InChI |
InChI=1S/C20H44OSi2/c1-17(2,3)13-22(14-18(4,5)6)21-23(22,15-19(7,8)9)16-20(10,11)12/h13-16H2,1-12H3 |
InChI 键 |
IFKQTSZKTZZXRE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C[Si]1(O[Si]1(CC(C)(C)C)CC(C)(C)C)CC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


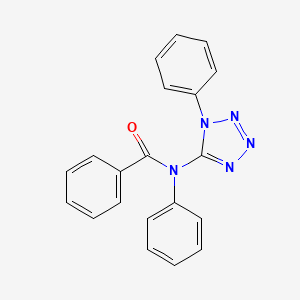
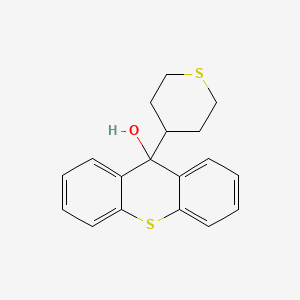

![2-Bromo-7,7,10-trimethyl-5-oxo-6,7,8,10-tetrahydro-5h-benzo[b]pyrido[4,3,2-de][1,8]phenanthrolin-7-ium](/img/structure/B14305427.png)
